1-[(Phenylsulfonyl)acetyl]azepane
Description
1-[(Phenylsulfonyl)acetyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a phenylsulfonyl-acetyl group.
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(benzenesulfonyl)ethanone |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-10-6-1-2-7-11-15)12-19(17,18)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
WQVBNJTZWGRYDJ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-[(Phenylsulfonyl)acetyl]azepane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| This compound* | N/A | Inferred: ~C₁₅H₁₉NO₃S | ~305.39 (estimated) | Phenylsulfonyl-acetyl group attached to azepane |
| 1-[(4-methylphenyl)sulfonyl]azepane | 17721-45-8 | C₁₃H₁₉NO₂S | 253.37 | 4-methylphenylsulfonyl group |
| 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone | 478041-48-4 | C₁₈H₂₆N₂O₃S | 350.48 | Phenylsulfonyl-piperidinyl-methanone-azepane |
| 1-(chloroacetyl)azepane | 52227-33-5 | C₈H₁₄ClNO | 175.66 | Chloroacetyl group |
| 1-(2-chloro-5-fluoropyrimidin-4-yl)azepane | 1338495-03-6 | C₁₀H₁₃ClFN₃ | 229.68 | Chloro-fluoropyrimidine heterocycle |
*Note: Properties for this compound are estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound and its analogs (e.g., 1-[(4-methylphenyl)sulfonyl]azepane) enhances electrophilicity compared to 1-(chloroacetyl)azepane, which contains a chloroacetyl group .
- Heterocyclic Complexity: The piperidinyl-methanone moiety in 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone introduces additional steric bulk and hydrogen-bonding capacity, making it distinct from simpler azepane derivatives .
- Molecular Weight: The target compound is intermediate in size between smaller analogs like 1-(chloroacetyl)azepane (175.66 Da) and larger structures like the piperidinyl-methanone derivative (350.48 Da) .
1-[(4-methylphenyl)sulfonyl]azepane (CAS 17721-45-8):
- Synthesis : High-yield routes are documented, emphasizing sulfonylation of azepane with 4-methylbenzenesulfonyl chloride .
- Applications : Likely used as a precursor in medicinal chemistry due to its sulfonyl group’s stability.
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4):
- Synthesis : Involves multi-step coupling of azepane with a pre-functionalized piperidinyl-sulfonyl intermediate .
- Applications: Potential use in drug discovery, leveraging its dual heterocyclic system for target binding.
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane (CAS 1338495-03-6):
- Synthesis : Built via nucleophilic substitution on fluoropyrimidine scaffolds .
- Applications : Labeled as a "building block" in pharmaceutical research, suggesting utility in kinase inhibitors or antiviral agents .
Comparison with Target Compound :
The absence of a heteroaromatic ring (e.g., pyrimidine in CAS 1338495-03-6) in this compound may limit its use in nucleotide analog synthesis. However, its acetyl group could enhance metabolic stability compared to sulfone-only analogs like diphenyl sulfone (CAS 127-63-9), which is primarily a polymer additive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
